molecular formula C11H20N2O2 B8053322 tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B8053322
M. Wt: 212.29 g/mol
InChI Key: HGLKMYOTFGKEDG-HLTSFMKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound that features a unique structure with a tert-butyl group, an amino group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the carboxylate group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where the amino or tert-butyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism by which tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLKMYOTFGKEDG-HLTSFMKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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